6-Benzamidohexanoic acid

Descripción general

Descripción

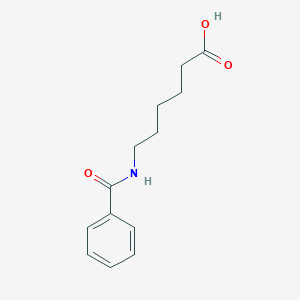

6-Benzamidohexanoic acid is a useful research compound. Its molecular formula is C13H17NO3 and its molecular weight is 235.28 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3159. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The benzamido and carboxylic acid groups undergo hydrolysis under distinct conditions:

Acidic Hydrolysis

-

Reaction : The amide bond cleaves in concentrated HCl (6 M, reflux), yielding benzoic acid and 6-aminohexanoic acid.

-

Mechanism : Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water. Subsequent tautomerization releases NH₃⁺, which is hydrolyzed to the amine1.

-

Conditions : 6 M HCl, 100°C, 12–24 hours.

Basic Hydrolysis

-

Reaction : In NaOH (4 M, reflux), the amide hydrolyzes to sodium benzoate and 6-aminohexanoate.

-

Mechanism : Hydroxide ions deprotonate water, generating a stronger nucleophile for amide cleavage. The reaction proceeds via a tetrahedral intermediate1 .

-

Conditions : 4 M NaOH, 80°C, 8–12 hours.

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction accelerated by acid catalysis:

-

Reaction :

-

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol. Loss of water yields the ester .

-

Typical Yields : 70–85% with methanol or ethanol under reflux.

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts:

Amide Stability and Reactivity

-

Nucleophilic Substitution : Requires harsh conditions (e.g., PCl₅) to convert the amide to a nitrile or thioamide.

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the amide to a benzylamine derivative, though competing reduction of the benzene ring may occur.

Thermal Decomposition

At elevated temperatures (>200°C), decarboxylation and amide degradation occur:

Propiedades

Número CAS |

956-09-2 |

|---|---|

Fórmula molecular |

C13H17NO3 |

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

6-benzamidohexanoic acid |

InChI |

InChI=1S/C13H17NO3/c15-12(16)9-5-2-6-10-14-13(17)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,17)(H,15,16) |

Clave InChI |

LFCIOBCYMAQQBT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)NCCCCCC(=O)O |

Key on ui other cas no. |

956-09-2 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.